molecular formula C22H17FN2O3 B2641838 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzamide CAS No. 922107-98-0

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzamide

Cat. No. B2641838
CAS RN: 922107-98-0
M. Wt: 376.387
InChI Key: KUNGOIBCOGCGKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzamide” is a compound that falls under the category of dibenzo[b,f][1,4]oxazepines . It is related to compounds that have been studied for their use as dopamine D2 receptor antagonists . These compounds are selective inhibitors of the Dopamine D2 receptor .

Scientific Research Applications

  • Solid Support Synthesis : The solid support synthesis of dibenz[b,f]oxazepin-11(10H)-ones, including derivatives of N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzamide, has been reported. This method is efficient for assembling these compounds, which have distinct characteristics such as excellent purity and a flexible synthesis approach (Ouyang, Tamayo, & Kiselyov, 1999).

  • Catalytic Enantioselective Reactions : Research has shown that catalytic enantioselective aza-Reformatsky reactions with dibenzo[b,f][1,4]oxazepines can be used to synthesize chiral derivatives with high yields and enantioselectivities. This is significant in the field of stereochemistry and for the synthesis of optically active compounds (Munck et al., 2017).

  • Alkylation Catalysis : Dibenzo[b,f][1,4]oxazepines have been used in enantioselective alkylation with Et2Zn, catalyzed by (R)-VAPOL-Zn(II) complexes. This represents a novel approach in enantioselective addition reactions, important in organic synthesis (Munck et al., 2017).

  • Anti-tumor Activities : New compounds within the dibenzo[b,f][1,4]oxazepin family have shown anti-tumor activities against human tumor cell lines. This opens potential avenues for cancer research and drug development (Wu, He, & Pan, 2006).

  • Organocatalytic Asymmetric Mannich Reaction : The organocatalytic asymmetric Mannich reaction of 3-fluorooxindoles with dibenzo[b,f][1,4]oxazepines has been developed, leading to the construction of chiral tetrasubstituted C‒F stereocenters. This finding is relevant in medicinal chemistry due to the importance of 3-fluorooxindoles and dibenzo[b,f][1,4]oxazepane scaffolds in pharmacology (Li, Lin, & Du, 2019).

  • Synthesis from 2-Nitrobenzoic Acids : There's research on the base-catalyzed intramolecular nucleophilic substitution to synthesize dibenzo[b,f][1,4]oxazepin-11(10H)-ones from 2-nitrobenzoic acids. Such methodologies are crucial for the development of new synthetic pathways (Samet et al., 2006).

Mechanism of Action

Compounds in the same family as “N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzamide” are known to be selective inhibitors of the Dopamine D2 receptor . They have potential applications in treating patients suffering from central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .

properties

IUPAC Name

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O3/c1-2-25-18-5-3-4-6-20(18)28-19-12-11-16(13-17(19)22(25)27)24-21(26)14-7-9-15(23)10-8-14/h3-13H,2H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUNGOIBCOGCGKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.